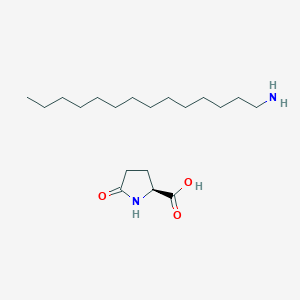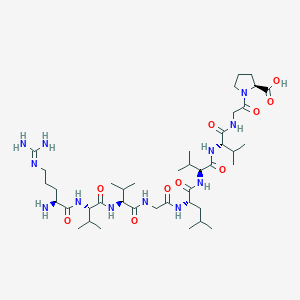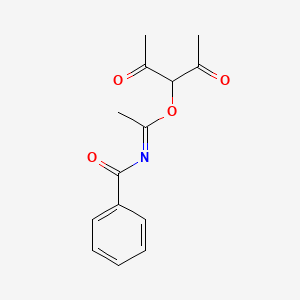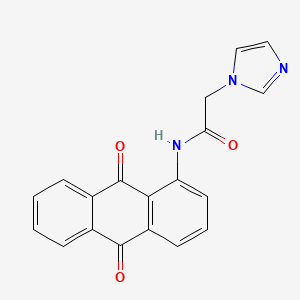
(2S)-5-oxopyrrolidine-2-carboxylic acid;tetradecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine is a compound formed by the combination of two distinct chemical entities: (2S)-5-oxopyrrolidine-2-carboxylic acid and tetradecan-1-amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine typically involves the reaction of (2S)-5-oxopyrrolidine-2-carboxylic acid with tetradecan-1-amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in biochemical pathways. It may act as an inhibitor or activator of specific enzymes, thereby influencing various biological processes.
Medicine
In medicine, (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine is investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions due to its ability to interact with specific molecular targets.
Industry
In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine include:
- (2S)-5-oxopyrrolidine-2-carboxylic acid; undec-10-enoic acid
- 2-chloroacetic acid; tetradecan-1-amine
- Oxalic acid; tetradecan-1-amine
Uniqueness
What sets (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine apart from these similar compounds is its specific combination of functional groups and its unique chemical properties. This combination allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
645388-71-2 |
|---|---|
Molecular Formula |
C19H38N2O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid;tetradecan-1-amine |
InChI |
InChI=1S/C14H31N.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;7-4-2-1-3(6-4)5(8)9/h2-15H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
GJZYPTQKPKNZAG-HVDRVSQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCN.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCN.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)

![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)




![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)

![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)

![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
